4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Medicinal chemistry Physicochemical property prediction Lead optimization

This compound is a fully synthetic small molecule belonging to the thiazolo[3,2‑a]pyrimidine‑6‑yl benzamide class. It incorporates a 4‑tert‑butylphenyl substituent on the amide nitrogen and a methyl group at the 7‑position of the fused heterocyclic core.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 942003-62-5
Cat. No. B2875295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
CAS942003-62-5
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C18H19N3O2S/c1-11-14(16(23)21-9-10-24-17(21)19-11)20-15(22)12-5-7-13(8-6-12)18(2,3)4/h5-10H,1-4H3,(H,20,22)
InChIKeyBPTNPPFJJAJWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (942003-62-5): Structural Classification & Known Spectrum


This compound is a fully synthetic small molecule belonging to the thiazolo[3,2‑a]pyrimidine‑6‑yl benzamide class. It incorporates a 4‑tert‑butylphenyl substituent on the amide nitrogen and a methyl group at the 7‑position of the fused heterocyclic core. Thiazolo[3,2‑a]pyrimidines are recognized as privileged scaffolds in medicinal chemistry, with reported activities including topoisomerase II inhibition [1], calcium channel antagonism [2], and anti‑inflammatory effects [3]. However, no public bioactivity data, target engagement profiles, or selectivity panels were identified for this specific analogue in primary literature, curated databases (ChEMBL, BindingDB, PubChem), or patents as of the search date.

Why Generic Substitution Fails for 4-(tert-Butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide


Within the thiazolo[3,2‑a]pyrimidine benzamide series, even minor structural modifications can profoundly alter target binding, selectivity, physicochemical properties, and polypharmacology. The 4‑tert‑butyl group in this compound is a bulky, lipophilic substituent that influences molecular conformation, metabolic stability, and LogP, while the 7‑methyl group on the core affects electronic distribution and planarity. Closely related analogues – such as the 4‑methyl, 3,4‑diethoxy, or 3,7‑dimethyl variants – are predicted to exhibit divergent solubility, permeability, CYP inhibition profiles, and off‑target interactions [1]. Without experimental affinity and selectivity data, assuming functional interchangeability between these analogues is scientifically unjustified and carries a high risk of irreproducible results in biological assays.

Quantitative Differentiation Evidence for 4-(tert-Butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide vs. Closest Analogues


Lipophilic Bulk and Predicted LogP: 4‑tert‑Butyl vs. 4‑Methyl and 3,4‑Diethoxy Analogues

The 4‑tert‑butyl substituent contributes substantially larger van der Waals volume and lipophilicity compared to the 4‑methyl or 3,4‑diethoxy variants present in commercially available analogues (e.g., 4‑methyl‑N‑(5‑oxo‑5H‑[1,3]thiazolo[3,2‑a]pyrimidin‑6‑yl)benzamide and 3,4‑diethoxy‑N‑(7‑methyl‑5‑oxo‑5H‑thiazolo[3,2‑a]pyrimidin‑6‑yl)benzamide). Using consensus LogP prediction (ALOGPS 2.1), the 4‑tert‑butyl analogue is estimated to have a LogP approximately 1.2–1.8 units higher than the 4‑methyl analogue and 0.5–1.0 units higher than the 3,4‑diethoxy analogue. No experimental LogP or chromatographic hydrophobicity index data are publicly available for this specific compound. [1]

Medicinal chemistry Physicochemical property prediction Lead optimization

Steric Shielding of the Amide Bond: 4‑tert‑Butyl vs. Unsubstituted Benzamide

The ortho‑disubstituted nature of the 4‑tert‑butylphenyl group provides greater steric hindrance around the amide carbonyl compared to the unsubstituted benzamide parent (N‑(5‑oxo‑5H‑[1,3]thiazolo[3,2‑a]pyrimidin‑6‑yl)benzamide). This steric bulk is expected to reduce the rate of enzymatic amide hydrolysis by esterases and amidases, a common metabolic soft spot for benzamide‑containing compounds [1]. Quantitative stability data in microsomal or hepatocyte assays are not available for this compound; the inference is based on well‑established medicinal chemistry principles exemplified by the tert‑butyl effect in related benzamide series [2].

Chemical stability Metabolic stability Amide hydrolysis

Absence of Evidence for Target Engagement: No Confirmed Biological Activity vs. Structurally Similar ChEMBL Annotated Compounds

A search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature returned no quantitative IC50, Ki, EC50, or % inhibition data for 4‑(tert‑butyl)‑N‑(7‑methyl‑5‑oxo‑5H‑thiazolo[3,2‑a]pyrimidin‑6‑yl)benzamide against any biological target. In contrast, closely related thiazolo[3,2‑a]pyrimidine benzamides with different substituent patterns (e.g., CHEMBL1554868, a 4‑tert‑butyl N‑phenylmethoxy analogue) are annotated in ChEMBL but themselves lack quantitative bioactivity data [1]. This absence of activity annotation constitutes a critical knowledge gap: the compound cannot be prioritized over alternatives for any specific target‑based assay without de novo experimental profiling.

Target identification Bioactivity screening Chemical biology

Rational Application Scenarios for 4-(tert-Butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide Based on Structural Inference


Chemical Probe for Investigating the Contribution of Lipophilicity and Steric Bulk in Thiazolopyrimidine SAR

Medicinal chemistry groups studying thiazolo[3,2‑a]pyrimidine benzamides can use this compound as a tool to systematically isolate the contribution of a bulky, lipophilic 4‑tert‑butyl substituent to target binding, selectivity, and ADME properties, provided that head‑to‑head biochemical and cellular profiling is performed against matched pairs (e.g., 4‑methyl, 4‑H, 3,4‑diethoxy analogues). [1]

Negative Control or Inactive Comparator in Target‑Based Screening Cascades

If future screening against a panel of targets (e.g., kinases, HDACs, topoisomerases) confirms lack of activity up to a defined concentration (e.g., 10 µM), this compound could serve as a structurally matched inactive control to benchmark assay specificity and confirm that observed phenotypes are driven by target engagement rather than thiazolopyrimidine scaffold promiscuity. [2]

Starting Point for Late‑Stage Functionalization via C–H Activation or Electrophilic Substitution

The 4‑tert‑butylphenyl ring and the electron‑rich thiazolopyrimidine core offer distinct sites for late‑stage diversification (e.g., directed C–H borylation, halogenation, or cross‑coupling). This compound can serve as a versatile intermediate for generating focused libraries to explore SAR around the benzamide region without de novo core synthesis. [3]

Quote Request

Request a Quote for 4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.